Cas no 920439-80-1 (2-(4-chlorophenoxy)-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methylpropanamide)

2-(4-Chlorophenoxy)-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methylpropanamide is a specialized organic compound featuring a unique tetrazole-cyclohexyl moiety coupled with a chlorophenoxy-methylpropanamide structure. Its molecular design offers potential utility in agrochemical or pharmaceutical applications due to the presence of both a chlorophenoxy group, which may confer bioactivity, and a tetrazole ring, known for its metabolic stability and hydrogen-bonding capacity. The cyclohexyl substituent enhances lipophilicity, potentially improving membrane permeability. This compound’s structural complexity allows for targeted modifications, making it a candidate for further research in selective inhibition or ligand-receptor interactions. Its synthesis and purity are critical for consistent performance in experimental settings.
2-(4-chlorophenoxy)-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methylpropanamide structure
920439-80-1 structure
Product Name:2-(4-chlorophenoxy)-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methylpropanamide
CAS No:920439-80-1
MF:C18H24ClN5O2
MW:377.868462562561
CID:6198875
PubChem ID:44007539
Update Time:2025-06-03

2-(4-chlorophenoxy)-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenoxy)-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methylpropanamide
    • 2-(4-chlorophenoxy)-N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-methylpropanamide
    • F2070-1376
    • 2-(4-chlorophenoxy)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methylpropanamide
    • 920439-80-1
    • AKOS024625741
    • 2-(4-chlorophenoxy)-N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-methylpropanamide
    • Inchi: 1S/C18H24ClN5O2/c1-18(2,26-15-10-8-13(19)9-11-15)17(25)20-12-16-21-22-23-24(16)14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,20,25)
    • InChI Key: FIABPHJBNYOCDX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OC(C)(C)C(NCC1=NN=NN1C1CCCCC1)=O

Computed Properties

  • Exact Mass: 377.1618527g/mol
  • Monoisotopic Mass: 377.1618527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 465
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 81.9Ų

2-(4-chlorophenoxy)-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methylpropanamide Pricemore >>

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Additional information on 2-(4-chlorophenoxy)-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methylpropanamide

Comprehensive Overview of 2-(4-chlorophenoxy)-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methylpropanamide (CAS No. 920439-80-1)

The compound 2-(4-chlorophenoxy)-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methylpropanamide, identified by its CAS No. 920439-80-1, is a specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its complex structure, featuring a tetrazole ring and a chlorophenoxy moiety, makes it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and relevance in contemporary research, addressing common queries and industry trends.

One of the key features of 2-(4-chlorophenoxy)-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methylpropanamide is its unique combination of functional groups. The tetrazole ring, known for its metabolic stability and hydrogen-bonding capabilities, is often utilized in drug design to enhance bioavailability. Meanwhile, the chlorophenoxy group is frequently associated with herbicidal and pesticidal activities, making this compound a candidate for dual-purpose applications. Researchers are particularly interested in its potential as a lead compound for developing new therapeutics or agrochemicals.

In recent years, the demand for tetrazole-containing compounds has surged due to their versatility in medicinal chemistry. A common question among researchers is how CAS No. 920439-80-1 compares to other tetrazole derivatives in terms of efficacy and safety. Preliminary studies suggest that its cyclohexyl substituent may improve lipophilicity, potentially enhancing membrane permeability—a critical factor in drug development. Additionally, its methylpropanamide side chain could contribute to selective binding interactions, reducing off-target effects.

The agrochemical sector is also exploring 2-(4-chlorophenoxy)-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methylpropanamide for its potential as a plant growth regulator or pest control agent. With increasing global emphasis on sustainable agriculture, compounds like this are being evaluated for their environmental impact and biodegradability. Searches for "eco-friendly agrochemicals" and "tetrazole-based pesticides" have risen significantly, reflecting industry priorities.

From a synthetic chemistry perspective, the preparation of CAS No. 920439-80-1 involves multi-step reactions, including the formation of the tetrazole ring and subsequent functionalization. Researchers often inquire about optimized synthetic routes or scalable production methods. Recent advancements in green chemistry have prompted investigations into catalytic processes that minimize waste and energy consumption during synthesis.

In conclusion, 2-(4-chlorophenoxy)-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methylpropanamide represents a compelling case study at the intersection of pharmaceuticals and agrochemicals. Its structural complexity and functional diversity align with current trends in precision medicine and sustainable agriculture, making it a valuable subject for further research. As interest in multifunctional compounds grows, this compound is poised to remain a focal point in scientific discourse.

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